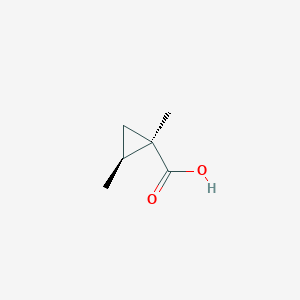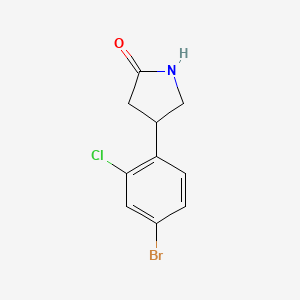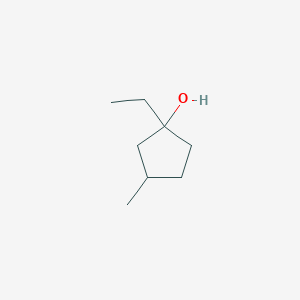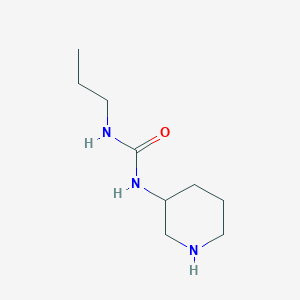
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity. The presence of two methyl groups and a carboxylic acid functional group makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable alkenes using diazo compounds in the presence of transition metal catalysts. For instance, the reaction of 2-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product.
化学反应分析
Types of Reactions
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives. Its chiral nature also makes it useful in stereochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor agonists/antagonists.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other materials.
作用机制
The mechanism of action of (1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the cyclopropane ring can participate in covalent bonding or ring-opening reactions. These interactions can modulate the activity of biological pathways or chemical processes.
相似化合物的比较
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound has a similar cyclopropane structure but with an amino group and a vinyl group.
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxamide: This derivative has an amide group instead of a carboxylic acid group.
Uniqueness
(1R,2S)-1,2-Dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of two methyl groups and a carboxylic acid group in a strained three-membered ring makes it distinct from other cyclopropane derivatives. This unique structure imparts specific reactivity and properties that are valuable in various applications.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
(1R,2S)-1,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(4,2)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-,6+/m0/s1 |
InChI 键 |
MMEAVAVRZYNYFB-UJURSFKZSA-N |
手性 SMILES |
C[C@H]1C[C@@]1(C)C(=O)O |
规范 SMILES |
CC1CC1(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)

![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
